

AT-007 Efficacy in Classic Galactosemia: A Comparative Analysis Against Existing Therapeutic Strategies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tegacorat

Cat. No.: B15610750

[Get Quote](#)

For Immediate Release

This guide provides a detailed comparison of the investigational drug AT-007 (govorestat) against the current standard of care for Classic Galactosemia, primarily a galactose-restricted diet. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of AT-007 based on available experimental data.

Introduction to Classic Galactosemia and Current Therapeutic Landscape

Classic Galactosemia is a rare genetic metabolic disorder caused by a severe deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose and its metabolites, particularly galactitol, which is toxic to various tissues. The current standard of care is a lifelong galactose-restricted diet, which, while effective in preventing acute neonatal complications like liver failure and sepsis, does not prevent the development of long-term complications.[1][2] These chronic complications often include cognitive impairment, speech problems, neurological disorders, and primary ovarian insufficiency in females.[3][4][5][6]

AT-007, also known as govorestat, is a novel, oral, central nervous system (CNS) penetrant Aldose Reductase Inhibitor (ARI).[7] Aldose reductase is the enzyme responsible for converting

galactose to the toxic metabolite galactitol. By inhibiting this enzyme, AT-007 aims to reduce galactitol accumulation and thereby mitigate the long-term complications of Classic Galactosemia.[8]

Comparative Efficacy of AT-007 and Standard of Care

The primary therapeutic goal in Classic Galactosemia is to prevent the long-term complications that significantly impact patients' quality of life. The following tables summarize the available data on the efficacy of the current standard of care (galactose-restricted diet) and the investigational drug AT-007.

Long-Term Complication Rates with Galactose-Restricted Diet

Complication	Incidence in Diet-Treated Patients	Age Group
Brain Impairments (including developmental delay)	85.0%	Not specified
Speech or Language Impairments	49.6%	≥2.5 years
Cognitive Impairment (IQ < 70)	30.6%	≥6 years
Primary Ovarian Insufficiency	91.2%	Females ≥13 years
Neurological Impairments (gait, balance, tremors)	13-20%	Not specified
Cataracts (Newborns)	10-30%	Newborns

Data compiled from multiple observational studies.[3][4][6]

Clinical Trial Efficacy Data for AT-007

The efficacy of AT-007 has been evaluated in the ACTION-Galactosemia clinical trial program, which includes studies in both adult and pediatric patients.

Table 2.2.1: Biomarker Reduction in Adult and Pediatric Patients

Biomarker	Dosage	Percent Reduction from Baseline (vs. Placebo)	Patient Population
Plasma Galactitol	20 mg/kg	45% - 54% (p<0.01)	Adults
Plasma Galactitol	40 mg/kg	55% (p<0.01)	Adults
Plasma Galactitol	Not specified	40% (p<0.001)	Children (ages 2-17)

Data from the ACTION-Galactosemia Phase 1/2 adult study and the ACTION-Galactosemia Kids Phase 3 study.[\[9\]](#)

Table 2.2.2: Clinical Outcomes in the ACTION-Galactosemia Kids Phase 3 Study

Clinical Outcome Domain	Result
Activities of Daily Living, Behavioral Symptoms, Cognition, Fine Motor Skills, and Tremor	Demonstrated clinical benefit
Primary Endpoint (Composite of speech, language, behavior, and daily living)	Did not meet statistical significance (p=0.1030)
Pre-specified Sensitivity Analysis (including cognition)	Showed a trend towards significance (p=0.0698)

The study showed that higher baseline galactitol levels correlated with greater disease severity. [\[9\]](#) While the primary endpoint was not met, the consistent clinical benefits observed across several domains suggest a positive therapeutic effect.

Experimental Protocols

ACTION-Galactosemia Phase 1/2 Study (Adults)

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[\[10\]](#)[\[11\]](#)

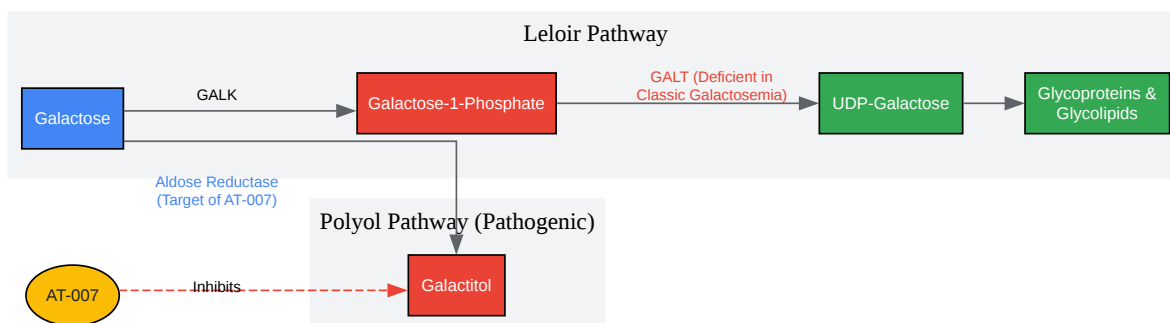
- Participants: Healthy adult volunteers and adult patients with a confirmed diagnosis of Classic Galactosemia.[11][12] Inclusion criteria for patients included a GALT activity of <1% and elevated urine galactitol.[11]
- Intervention: Oral administration of AT-007 or placebo. The study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) over 27 days.[11] Doses ranged from 5 mg/kg to 40 mg/kg.[7]
- Primary Endpoints: Safety and pharmacokinetics of AT-007.[10]
- Secondary/Exploratory Endpoints: Reduction in plasma and urinary galactitol levels, and CNS penetration of AT-007.[10]

ACTION-Galactosemia Kids Phase 3 Study

- Study Design: A randomized, double-blind, placebo-controlled study.[13]
- Participants: 47 children aged 2-17 years with a confirmed diagnosis of Classic Galactosemia.[13][14]
- Intervention: Oral administration of AT-007 or placebo for 18 months.[13]
- Primary Endpoint: A composite Global Statistical Test including measures of oral expression, listening comprehension, behavior symptoms, and activities of daily living.[14]
- Secondary Endpoints: Included assessments of cognition, adaptive skills, and tremor.[14] Pharmacodynamic effects were evaluated by measuring changes in plasma galactitol.[13]

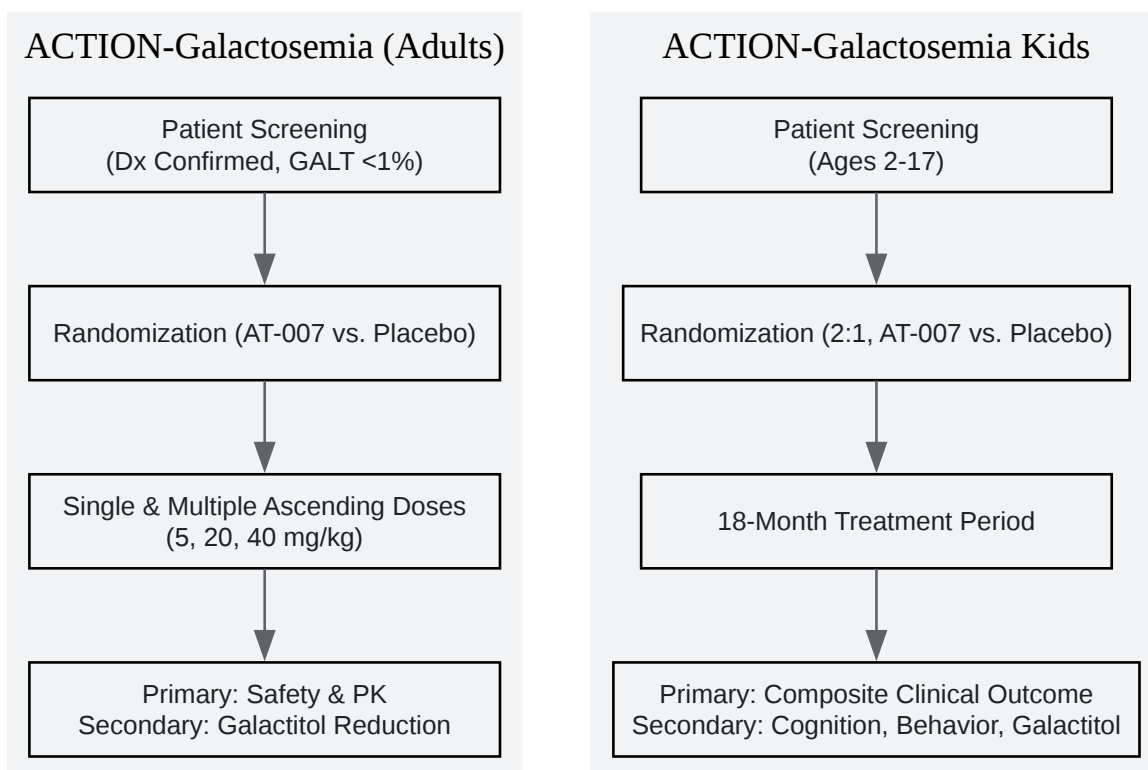
Visualizing the Mechanism and Workflow

The following diagrams illustrate the biochemical pathway of Classic Galactosemia and the experimental workflow of the ACTION-Galactosemia clinical trials.



[Click to download full resolution via product page](#)

Caption: Biochemical pathways of galactose metabolism in Classic Galactosemia.



[Click to download full resolution via product page](#)

Caption: Simplified workflow of the ACTION-Galactosemia clinical trials.

Conclusion

The existing standard of care for Classic Galactosemia, a galactose-restricted diet, is insufficient to prevent significant long-term complications. The investigational drug AT-007 (govorestat) offers a novel therapeutic approach by targeting the underlying pathogenic mechanism of galactitol accumulation. Clinical trial data has demonstrated that AT-007 significantly reduces plasma galactitol levels in both adult and pediatric patients. While the pivotal pediatric study did not meet its primary composite endpoint, it showed positive trends and clinical benefits across several important functional domains. These findings suggest that AT-007 has the potential to be a valuable therapeutic option for patients with Classic Galactosemia, addressing a critical unmet medical need. Further investigation and regulatory review will be crucial in determining the future role of AT-007 in the management of this debilitating disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diversity of approaches to classic galactosemia around the world: a comparison of diagnosis, intervention, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical Galactosaemia in Ireland: incidence, complications and outcomes of treatment [ouci.dntb.gov.ua]
- 4. The natural history of classic galactosemia: lessons from the GalNet registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classic galactosemia: dietary dilemmas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. galactosemia.org [galactosemia.org]

- 7. Applied Therapeutics Announces Start of AT-007 Pediatric Galactosemia Study; Releases Additional 40mg/kg Data from Adult Galactosemia Study | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 8. appliedtherapeutics.com [appliedtherapeutics.com]
- 9. neurologylive.com [neurologylive.com]
- 10. appliedtherapeutics.com [appliedtherapeutics.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical benefit of govorestat in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- To cite this document: BenchChem. [AT-007 Efficacy in Classic Galactosemia: A Comparative Analysis Against Existing Therapeutic Strategies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610750#benchmarking-at-007-efficacy-against-existing-therapeutic-strategies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com